REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[F:9][C:10]([F:22])([F:21])[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1.CN(C)[CH:25]=[O:26]>O1CCCC1>[F:9][C:10]([F:21])([F:22])[C:11]1[CH:12]=[C:13]([C:17]([F:18])([F:19])[F:20])[CH:14]=[CH:15][C:16]=1[CH:25]=[O:26] |f:0.1|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The resulting dark red, viscous suspension is stirred at -70° for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
CUSTOM
|
Details
|
The internal temperature rises to -20° as a consequence of the exothermic reaction in spite of continuous cooling
|
Type
|
CUSTOM
|
Details
|
The violet solution obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=O)C=CC(=C1)C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |